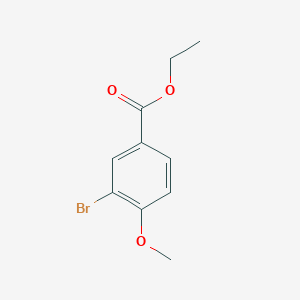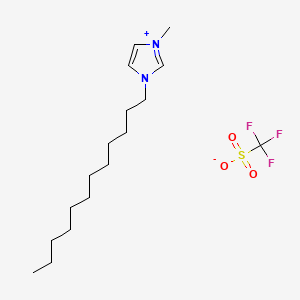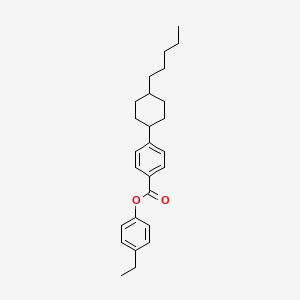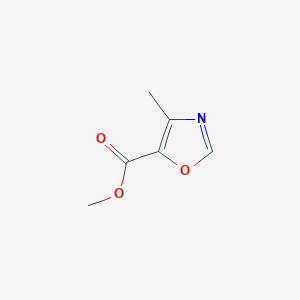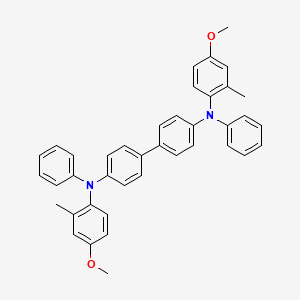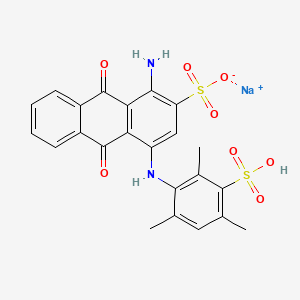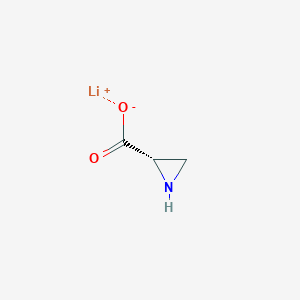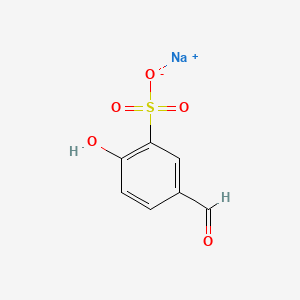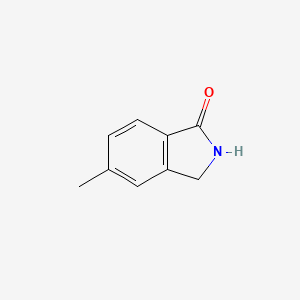
5-メチルイソインドリン-1-オン
概要
説明
5-Methylisoindolin-1-one is a chemical compound with the formula C9H9NO . It is a building block used in the field of chemistry . The IUPAC name for this compound is 5-methylisoindolin-1-one .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives, including 5-Methylisoindolin-1-one, has been achieved through multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation . Another method involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .
Molecular Structure Analysis
The molecular structure of 5-Methylisoindolin-1-one is represented by the SMILES notation: O=C1NCC2=C1C=CC©=C2 . Molecular docking studies have revealed that the isoindolin-1-one substructure is fundamental for certain biological activities .
科学的研究の応用
抗菌用途
“5-メチルイソインドリン-1-オン”は有望な抗菌特性を示しています。 研究によると、この化合物の誘導体は、黄色ブドウ球菌、大腸菌、化膿連鎖球菌、枯草菌、プロテウス属などのさまざまな病原性株に対して効果的であることが示されています。 。これらの知見は、特に抗菌特性が望ましいタバコチップ紙などの製品における消毒剤の開発における潜在的な用途を示唆しています。
複雑な分子の合成
この化合物は、複雑で潜在的に生物学的に活性な足場を合成するために不可欠な多成分反応(MCR)における重要な中間体として役立ちます。 。このプロセスは、新しい分子構造の創出が新しい治療薬の開発につながる可能性のある創薬にとって重要です。
創薬
“5-メチルイソインドリン-1-オン”を含むイソインドリン-1-オン誘導体は、多くの合成薬の重要な成分であるインドールとの構造類似性から、創薬において価値があります。 。これらの誘導体は、複数の受容体に高い親和性で結合することができ、新しい医薬品の開発を支援します。
Safety and Hazards
作用機序
Target of Action
5-Methylisoindolin-1-one is a heterocyclic compound that has shown potential in interacting with various biological targets. It has been found to have high binding affinity with the Cyclin-dependent kinase 7 (CDK7) , a protein kinase that plays a crucial role in cell cycle regulation and transcription. Additionally, it has also been suggested to interact with the human dopamine receptor D2 , which plays a significant role in the dopaminergic system of the brain .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, when interacting with CDK7, it binds to the active amino acid residues of the kinase, potentially inhibiting its activity . This could lead to the disruption of cell cycle progression and transcription processes, thereby exerting anti-cancer effects. Similarly, when interacting with the dopamine receptor D2, it binds to the main amino acid residues at its allosteric binding site , potentially modulating the dopaminergic signaling.
Biochemical Pathways
The inhibition of CDK7 could disrupt the cell cycle, leading to cell cycle arrest and apoptosis, thereby exerting anti-cancer effects . On the other hand, modulation of dopamine receptor D2 could influence dopaminergic signaling, potentially impacting neurological processes .
Pharmacokinetics
In silico studies suggest that isoindolin-1-ones, in general, exhibit good pharmacokinetic parameters . These studies often consider factors such as absorption, distribution, metabolism, and excretion (ADME), as well as bioavailability. Further experimental studies are needed to confirm these predictions and provide a more comprehensive understanding of the pharmacokinetics of 5-Methylisoindolin-1-one.
Result of Action
The molecular and cellular effects of 5-Methylisoindolin-1-one’s action are largely dependent on its interaction with its targets. Its potential inhibitory effect on CDK7 could lead to cell cycle arrest and apoptosis, contributing to its anti-cancer properties . Meanwhile, its potential modulation of dopamine receptor D2 could impact dopaminergic signaling, potentially influencing neurological processes .
生化学分析
Biochemical Properties
5-Methylisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), an enzyme crucial for cell cycle regulation . The interaction between 5-Methylisoindolin-1-one and CDK7 involves conventional hydrogen bonding with active amino acid residues, which inhibits the enzyme’s activity and affects cell cycle progression .
Cellular Effects
The effects of 5-Methylisoindolin-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Methylisoindolin-1-one has shown potential as an anti-cancer agent by inhibiting CDK7, which leads to the disruption of the cell cycle in cancer cells . This inhibition can result in reduced cell proliferation and increased apoptosis in cancerous cells.
Molecular Mechanism
At the molecular level, 5-Methylisoindolin-1-one exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of CDK7 is a prime example, where it binds to the enzyme’s active site, preventing its normal function . This binding interaction is facilitated by hydrogen bonds and other molecular forces, leading to enzyme inhibition and subsequent changes in gene expression and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylisoindolin-1-one can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to 5-Methylisoindolin-1-one in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of 5-Methylisoindolin-1-one vary with different dosages in animal models. At lower doses, the compound has shown therapeutic benefits, such as anti-cancer activity, without significant adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Methylisoindolin-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 5-Methylisoindolin-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, 5-Methylisoindolin-1-one may be transported into cells via active transport mechanisms and distributed to target sites where it exerts its effects .
Subcellular Localization
The subcellular localization of 5-Methylisoindolin-1-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-Methylisoindolin-1-one may localize to the nucleus, where it interacts with nuclear proteins and influences gene expression . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKBMKCIJLCNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622223 | |
| Record name | 5-Methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65399-03-3 | |
| Record name | 5-Methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

